REACTION_CXSMILES
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COCCO[AlH2-]OCCOC.[Na+].[C:13]1([C:19]#[C:20][CH2:21][OH:22])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[I:23]Cl.C(O)(=O)C(C(C(O)=O)O)O.[Na].[K]>C1(C)C=CC=CC=1.C(OCC)C>[I:23][C:19]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[CH:20][CH2:21][OH:22] |f:0.1,4.5.6,^1:34,35|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCO[AlH2-]OCCOC.[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C#CCO
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Name
|
|
Quantity
|
114 mL
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium sodium tartaric acid
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
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C(C(O)C(O)C(=O)O)(=O)O.[Na].[K]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added dropwise
|
Type
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TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
producing a white precipitate
|
Type
|
CUSTOM
|
Details
|
this was removed by filtration
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with diethyl ether (3×75 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with sodium thiosulphate (5×60 ml), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC(=CCO)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |